molecular formula C9H10N2O B13961336 4-methoxy-1-methyl-1H-benzo[d]imidazole

4-methoxy-1-methyl-1H-benzo[d]imidazole

Cat. No.: B13961336
M. Wt: 162.19 g/mol
InChI Key: YYNIGVYJLKIITB-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are integral to many pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones. One common method includes the reaction of 4-methoxybenzaldehyde with 1-methyl-1H-benzo[d]imidazole in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure and high-temperature conditions to facilitate the reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-methoxy-1-methylbenzimidazole

InChI

InChI=1S/C9H10N2O/c1-11-6-10-9-7(11)4-3-5-8(9)12-2/h3-6H,1-2H3

InChI Key

YYNIGVYJLKIITB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC=C2OC

Origin of Product

United States

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